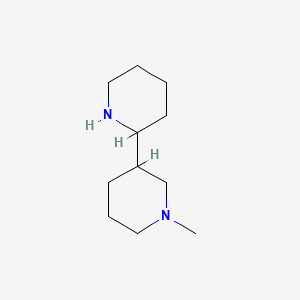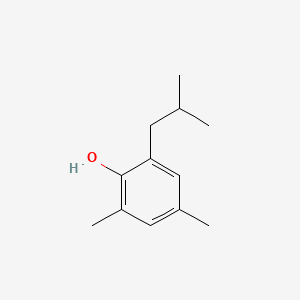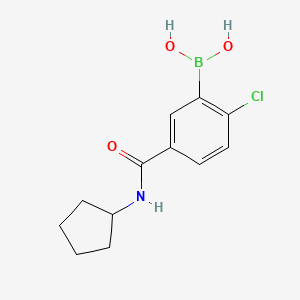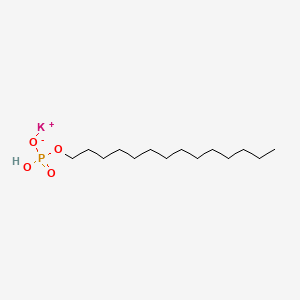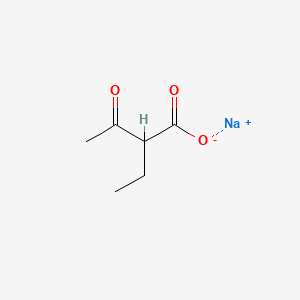
Sodium 2-ethylacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethylacetoacetate is an organic compound that belongs to the class of beta-keto esters. It is a sodium salt derivative of 2-ethylacetoacetic acid. This compound is widely used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-ethylacetoacetate can be synthesized through the Claisen condensation of ethyl acetate with sodium ethoxide. The reaction involves the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product .
Industrial Production Methods: On an industrial scale, this compound is produced by treating diketene with ethanol in the presence of a sodium catalyst. This method is efficient and yields a high purity product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Alcohols and hydroxy derivatives.
Substitution: Alkylated and acylated products.
Scientific Research Applications
Sodium 2-ethylacetoacetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-ethylacetoacetate involves its ability to form enolate ions, which are highly reactive intermediates in various chemical reactions. These enolate ions can participate in nucleophilic addition and substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved include the activation of carbonyl groups and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Ethyl acetoacetate: A closely related compound with similar chemical properties and applications.
Methyl acetoacetate: Another beta-keto ester with comparable reactivity.
Diethyl malonate: Used in similar synthetic applications but has different reactivity due to the presence of two ester groups.
Uniqueness: Sodium 2-ethylacetoacetate is unique due to its sodium salt form, which enhances its solubility in water and makes it more reactive in certain chemical reactions compared to its ester counterparts .
Properties
CAS No. |
71648-25-4 |
|---|---|
Molecular Formula |
C6H9NaO3 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
sodium;2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-5(4(2)7)6(8)9;/h5H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
DCZNCNBYKPIZRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






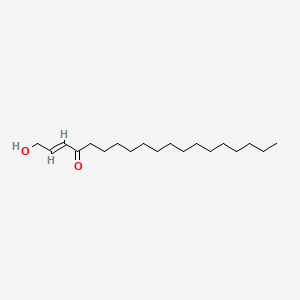
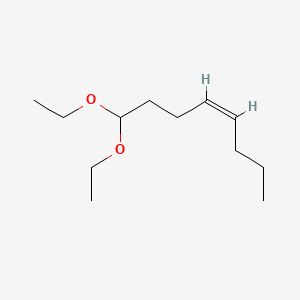
![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
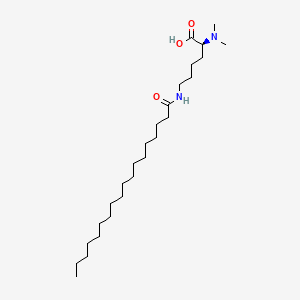
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

